Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate
Description
Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a methyl carboxylate group and a substituted thiourea moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
methyl 1-(ethoxycarbonylcarbamothioylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-3-17-10(15)12-9(18)13-11(8(14)16-2)6-4-5-7-11/h3-7H2,1-2H3,(H2,12,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEROPVPBCNHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1(CCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate involves multiple steps, typically starting with the preparation of the cyclopentane ring followed by the introduction of the ethoxycarbonyl and methanethioyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Cyclopentane Carboxylate Derivatives
Structural and Functional Differences
The compound is compared to structurally related cyclopentane carboxylates with varying substituents:
Key Observations:
- Thiourea vs. Amino/Cyano Groups: The thiourea moiety in the target compound offers unique hydrogen-bonding and metal-coordination capabilities, unlike the simpler amino or cyano groups in analogs . This may enhance binding to biological targets, such as enzymes or receptors.
- Ethoxycarbonyl vs.
- Aromatic vs. Aliphatic Substituents : Compounds like Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate exhibit aromatic interactions, which are absent in the target compound but critical for receptor binding in drug design .
Pharmacological and Industrial Relevance
- Aminocyclopentane Derivatives: Used as chemokine receptor modulators (e.g., CCR2/5 inhibitors), highlighting the scaffold’s versatility in drug discovery .
- Thiourea-Containing Analogs: Thiourea groups are known to inhibit enzymes like urease or kinases, suggesting the target compound could be explored in infectious disease or cancer research .
- Patented Derivatives : Compounds like those in EP 4 374 877 A2 demonstrate cyclopentane carboxylates’ role in synthesizing kinase inhibitors, with modifications (e.g., difluoroaryl groups) improving target selectivity .
Research Findings and Data
Stability and Reactivity
- Thiourea Stability : Thiourea derivatives are prone to hydrolysis under acidic/basic conditions, which may limit the target compound’s utility in oral formulations without stabilization .
- Ester Hydrolysis : Ethoxycarbonyl groups hydrolyze slower than methyl esters, as seen in analogs like Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate, which retains integrity in physiological pH .
Biological Activity
Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The structure comprises a cyclopentane ring substituted with a carboxylate group and an ethoxycarbonyl amino group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Recent research indicates that this compound exhibits anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Effects
The compound has shown promising results against certain bacterial strains. In particular, it has been effective against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed increased levels of early and late apoptotic cells after treatment, indicating the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of S. aureus at lower concentrations compared to E. coli, highlighting its selective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
